1,2,5-Trimethylpiperidin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,5-trimethylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-6-5-10(3)7(2)4-8(6)9/h6-8H,4-5,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZDLPPKTNOOAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(CN1C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20527103 | |
| Record name | 1,2,5-Trimethylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20527103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18103-90-7 | |
| Record name | 1,2,5-Trimethylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20527103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1,2,5 Trimethylpiperidin 4 Amine and Precursors
Established Synthetic Routes to the 1,2,5-Trimethylpiperidin-4-one (B1268293) Intermediate
The formation of the 1,2,5-trimethylpiperidin-4-one structure requires precise control over ring formation and the introduction of multiple stereocenters. The synthesis generally involves creating a piperidin-4-one core, followed by or concurrent with specific alkylation steps.
The construction of the piperidin-4-one ring is a foundational step, and various cyclization strategies have been developed to achieve this. One of the most common approaches is the Mannich condensation, which involves the reaction of a ketone, an aldehyde (like formaldehyde), and a primary amine. chemrevlett.com A classic method involves the condensation of an acetone dicarboxylic acid ester with an aldehyde and a primary amine to form a 4-oxopiperidine-3,5-dicarboxylate, which can be further modified. chemrevlett.com
Another significant route is the Dieckmann condensation, an intramolecular reaction of a diester with a base to form a β-keto ester. For piperidin-4-ones, this typically involves the addition of a primary amine to two molecules of an α,β-unsaturated ester, followed by cyclization, hydrolysis, and decarboxylation. dtic.mil More contemporary methods include tandem oxidation-cyclization-oxidation processes, where unsaturated alcohols are converted into 3-substituted 4-piperidinones in a one-pot reaction. acs.orgacs.org
The table below summarizes key cyclization strategies for forming the piperidin-4-one core.
| Cyclization Method | Reactants | Key Features | Reference |
| Mannich Condensation | Ketone, Aldehyde, Primary Amine | Forms two C-C bonds and one C-N bond in a single step. | chemrevlett.com |
| Dieckmann Condensation | Di-ester derived from a primary amine and acrylates | Intramolecular cyclization followed by hydrolysis/decarboxylation. | dtic.mil |
| Tandem Oxidation-Cyclization | Unsaturated Alcohols | One-pot process often using reagents like Pyridinium (B92312) chlorochromate (PCC). | acs.orgacs.org |
| Reductive Hydroamination | Alkynes with an enamine | Acid-mediated alkyne functionalization followed by reduction. | nih.gov |
To synthesize 1,2,5-trimethylpiperidin-4-one, methyl groups must be introduced at the N-1, C-2, and C-5 positions. N-alkylation is typically a straightforward process. The piperidine (B6355638) nitrogen can be alkylated using an alkyl halide, such as methyl iodide, often in the presence of a base like potassium carbonate to neutralize the acid formed during the reaction. researchgate.net
C-alkylation, particularly at the positions adjacent to the nitrogen (α-functionalization), is more complex. One modern approach involves the selective formation of endo-iminium ions from cyclic tertiary alkylamine N-oxides, which can then be attacked by various carbon nucleophiles. acs.org Another established method is the Stork enamine alkylation, where a ketone is converted to an enamine, which is then alkylated before being hydrolyzed back to the ketone. wikipedia.org For a structure like 1,2,5-trimethylpiperidin-4-one, the synthesis would likely start from precursors that already contain the C-2 and C-5 methyl groups before the cyclization step to ensure correct regiochemistry.
The mechanisms underpinning these synthetic routes are crucial for understanding and optimizing the reactions. In the tandem oxidation-cyclization of unsaturated alcohols, the initial rapid oxidation to an aldehyde is followed by a rate-limiting cyclization step that proceeds via a carbonyl-ene type process. acs.org
Many cyclization reactions for piperidine synthesis involve the formation of an iminium ion intermediate. dtic.milnih.gov For instance, in palladium(II)-catalyzed oxidative aminoacetoxylation, an intramolecular amination of an N-tethered alkene proceeds through the formation of new C-C and C-N bonds. nih.gov Similarly, the Prins-type cyclization of homoallylic amines involves the reaction of an amine with an aldehyde to generate an intermediate that cyclizes to form the piperidine ring. youtube.comorganic-chemistry.org Understanding these intermediates allows for the rational design of precursors and reaction conditions to favor the desired stereochemical and regiochemical outcomes.
Reductive Amination Approaches to 1,2,5-Trimethylpiperidin-4-amine
Once the 1,2,5-trimethylpiperidin-4-one intermediate is obtained, the final step is the conversion of the ketone functional group to an amine. Reductive amination is the most direct and widely used method for this transformation.
Direct reductive amination involves the reaction of the ketone with an amine source (such as ammonia (B1221849) or an ammonium (B1175870) salt) and a reducing agent in a single pot. The ketone first reacts with the amine to form an imine or enamine intermediate in equilibrium, which is then reduced in situ to the desired amine.
A variety of reducing agents are suitable for this transformation, with the choice often depending on the substrate's sensitivity and the desired reaction conditions. Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this purpose, as it is mild enough to selectively reduce the iminium ion in the presence of the ketone. googleapis.com Another commonly used agent is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is particularly effective and non-toxic. organic-chemistry.org Transfer hydrogenation using ammonium formate as both the nitrogen and hydrogen source, catalyzed by transition metals like Iridium, is also an effective method. organic-chemistry.org
The table below details common reagents used in this process.
| Reducing Agent | Typical Amine Source | Key Characteristics | Reference |
| Sodium Cyanoborohydride (NaBH₃CN) | Ammonia, Ammonium Acetate (B1210297) | Mild; selectively reduces iminium ions over ketones. | googleapis.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Ammonia, Ammonium Chloride | Mild, general, and selective; tolerates many functional groups. | organic-chemistry.org |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Ammonia | Requires a catalyst and hydrogen gas pressure. | organic-chemistry.org |
| Ammonium Formate (with catalyst) | Ammonium Formate | Serves as both the nitrogen and hydrogen source (transfer hydrogenation). | organic-chemistry.org |
An alternative to the one-pot direct amination is a two-step process where the imine or enamine intermediate is first formed and sometimes isolated before being reduced. This approach can offer better control in complex syntheses. The reduction of pre-formed imines can be achieved with a broader range of reducing agents, including stronger hydrides like lithium aluminum hydride (LiAlH₄), although this is less common due to its high reactivity.
Catalytic hydrogenation over palladium, platinum, or nickel catalysts is a clean and effective method for reducing isolated imines and enamines. This method avoids the use of hydride reagents and typically produces minimal waste. The choice between direct reductive amination and a two-step imine formation-reduction sequence depends on the specific substrate, desired yield, and scalability of the process.
Stereoselective Synthesis of this compound Isomers
The stereoselective synthesis of the isomers of this compound hinges on the controlled formation of the piperidine ring with the desired relative and absolute stereochemistry of the substituents at positions 2, 4, and 5. A key precursor for this target molecule is 1,2,5-trimethylpiperidin-4-one. The stereochemistry of the final amine product is largely determined by the stereoselective reduction of this ketone intermediate.
Chiral auxiliaries are instrumental in asymmetric synthesis, guiding the stereochemical outcome of reactions to produce enantiomerically enriched products. In the context of this compound synthesis, chiral auxiliaries can be employed in the early stages of the synthesis to establish the stereocenters at positions 2 and 5 of the piperidine ring.
One common strategy involves the use of chiral auxiliaries derived from readily available natural products like amino acids, terpenes, or carbohydrates ua.edunih.gov. For instance, a chiral auxiliary can be attached to a precursor molecule, directing the diastereoselective formation of the piperidine ring. Following the cyclization, the auxiliary is cleaved to yield the enantiomerically enriched piperidine core. Evans' oxazolidinones and Corey's oxazaborolidines are examples of widely used chiral auxiliaries and catalysts, respectively, in asymmetric reductions of ketones, a key step in accessing chiral alcohols that can be converted to amines nih.govwikipedia.org.
Asymmetric catalysis offers a more atom-economical approach by using a substoichiometric amount of a chiral catalyst to generate large quantities of an enantiomerically pure product. For the synthesis of polysubstituted piperidines, transition-metal catalysts, particularly those based on rhodium, iridium, and palladium, in combination with chiral ligands, have proven effective. These catalytic systems can facilitate a variety of transformations, including asymmetric hydrogenations and C-N bond-forming reactions, with high enantioselectivity acsgcipr.orgacs.org. Biocatalysis, utilizing enzymes such as transaminases, represents a powerful and green alternative for the asymmetric synthesis of chiral amines from prochiral ketones acs.orgnih.govnih.govkaust.edu.samanchester.ac.uknih.govhovione.comresearchgate.netalmacgroup.com. Transaminases can directly convert a ketone, such as a 1,2,5-trimethyl-4-piperidone precursor, into the corresponding chiral amine with high enantiomeric excess nih.govalmacgroup.com.
Table 1: Comparison of Chiral Technologies for Piperidine Synthesis
| Technology | Advantages | Disadvantages |
| Chiral Auxiliaries | High diastereoselectivity, predictable stereochemical outcome. | Requires additional steps for attachment and removal, not atom-economical. |
| Asymmetric Catalysis | High enantioselectivity, atom-economical (catalytic amounts). | Catalyst development can be challenging and expensive. |
| Biocatalysis | High enantioselectivity and specificity, mild reaction conditions, environmentally benign. | Enzyme stability and substrate scope can be limiting. |
Achieving the desired relative stereochemistry between the methyl groups at positions 2 and 5, and the amine group at position 4, is crucial. The diastereoselectivity of the piperidine ring formation can be controlled through various cyclization strategies. For instance, an intramolecular Mannich reaction or a Michael addition followed by cyclization can be employed, where the stereochemical outcome is influenced by the reaction conditions and the nature of the substituents.
A key step in many synthetic routes is the diastereoselective reduction of a 4-piperidone (B1582916) precursor. The approach of the reducing agent to the carbonyl group is sterically hindered by the adjacent substituents, leading to the preferential formation of one diastereomer. The choice of reducing agent and reaction conditions can significantly influence the diastereomeric ratio of the resulting amino alcohol. Subsequent conversion of the alcohol to the amine can often be achieved with retention of stereochemistry.
Reductive amination of 1,2,5-trimethyl-4-piperidone is a direct method to introduce the amine functionality acs.orgnih.gov. This one-pot reaction involves the formation of an imine or enamine intermediate, followed by reduction. The stereochemical outcome of the reduction is influenced by the steric hindrance around the imine/enamine, leading to the formation of specific diastereomers of the final amine researchgate.netnih.gov.
The synthesis of this compound can result in a mixture of diastereomers and enantiomers. The separation of these stereoisomers is essential for obtaining pure compounds. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful technique for the separation of enantiomers nih.govnih.govmdpi.comresearchgate.net. For diastereomers, which have different physical properties, separation can often be achieved by standard chromatographic techniques such as column chromatography or by fractional crystallization of their salts nih.gov.
Pre-column derivatization with a chiral reagent can be used to convert enantiomers into diastereomers, which can then be separated by conventional chromatography nih.gov. The choice of derivatizing agent is crucial for achieving good separation.
The characterization and assignment of the relative and absolute stereochemistry of the isolated isomers are typically performed using a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), is invaluable for determining the relative stereochemistry by analyzing the spatial proximity of the protons on the piperidine ring researchgate.netnih.govnih.gov. Mass spectrometry (MS) is used to confirm the molecular weight of the synthesized compounds.
Table 2: Techniques for Stereoisomer Analysis
| Technique | Application | Information Obtained |
| Chiral HPLC | Separation of enantiomers. | Enantiomeric excess (ee), purity. |
| Column Chromatography | Separation of diastereomers. | Diastereomeric ratio (dr), isolation of pure diastereomers. |
| NMR Spectroscopy | Structural elucidation. | Relative stereochemistry, conformational analysis. |
| Mass Spectrometry | Molecular weight determination. | Confirmation of molecular formula. |
Novel Synthetic Strategies and Methodological Advancements
Recent advancements in synthetic organic chemistry have provided new and efficient methods for the construction of substituted piperidine rings, with a focus on improving efficiency, selectivity, and sustainability.
Transition-metal-catalyzed reactions have revolutionized the synthesis of complex molecules, including piperidines. Palladium-catalyzed C-N bond-forming reactions, such as the Buchwald-Hartwig amination, are powerful methods for the introduction of nitrogen-containing functional groups ua.eduacsgcipr.orgacs.orgnih.govacs.orgresearchgate.netresearchgate.net. While typically used for aryl amines, variations of these methods can be adapted for the synthesis of cyclic amines. For instance, palladium catalysis can be employed in the amination of cyclic ketones or their derivatives nih.govacs.orgresearchgate.netacs.org.
Other transition metals like rhodium and iridium have been used to catalyze cyclization reactions to form the piperidine ring with high stereocontrol nih.gov. These methods often proceed under mild conditions and tolerate a wide range of functional groups.
The principles of green chemistry are increasingly being integrated into synthetic planning to minimize the environmental impact of chemical processes. For the synthesis of this compound, several green chemistry strategies can be employed.
Biocatalysis, as mentioned earlier, is a cornerstone of green chemistry, offering highly selective transformations under mild, aqueous conditions acs.orgkaust.edu.saresearchgate.net. The use of enzymes like transaminases can replace traditional chemical methods that often require harsh reagents and generate significant waste.
The use of environmentally benign solvents is another key aspect of green chemistry. Water, ethanol, or supercritical fluids are preferred over hazardous organic solvents nih.govresearchgate.netacs.org. Solvent-free reactions, where possible, offer an even more sustainable option.
The efficiency of a synthetic route can be evaluated using green chemistry metrics such as Atom Economy and Process Mass Intensity (PMI) acsgcipr.orgacs.orgacs.orgwalisongo.ac.idacsgcipr.orgnih.gov. Atom economy measures the proportion of reactant atoms that are incorporated into the final product, while PMI considers the total mass of materials used (including solvents, reagents, and process aids) relative to the mass of the active pharmaceutical ingredient produced. Designing synthetic routes with high atom economy and low PMI is a primary goal of green chemistry acsgcipr.orgacs.orgwalisongo.ac.idacsgcipr.orgnih.gov.
Table 3: Green Chemistry Metrics
| Metric | Definition | Ideal Value |
| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | 100% |
| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | As low as possible |
Flow Chemistry Applications in this compound Production
The industrial-scale synthesis of this compound, a key intermediate in various chemical manufacturing processes, is increasingly benefiting from the adoption of advanced continuous flow technologies. These methodologies offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and greater scalability. The continuous flow synthesis of this compound can be conceptualized as a multi-step process, beginning with the formation of a crucial precursor, 1,2,5-trimethylpiperidin-4-one, followed by its conversion to the final amine product through reductive amination.
The synthesis of the precursor, 1,2,5-trimethylpiperidin-4-one, can be achieved through various established organic synthesis routes. While specific flow chemistry literature for this precursor is not abundant, the fundamental reactions involved, such as Mannich-type condensations, are amenable to adaptation in continuous flow reactors. These reactors provide precise control over reaction parameters such as temperature, pressure, and residence time, which is critical for optimizing the yield and purity of the piperidinone intermediate.
The pivotal step in the production of this compound is the reductive amination of the 1,2,5-trimethylpiperidin-4-one precursor. This transformation is particularly well-suited for flow chemistry applications, often utilizing packed-bed reactors containing a heterogeneous catalyst. In a typical setup, a solution of 1,2,5-trimethylpiperidin-4-one and an aminating agent, such as ammonia in a suitable solvent, is continuously pumped through a heated column packed with a hydrogenation catalyst, under a stream of hydrogen gas.
Research in the broader field of piperidine synthesis has demonstrated the effectiveness of flow hydrogenation for the reduction of related substrates. For instance, the hydrogenation of pyridine (B92270) derivatives to their corresponding piperidines has been successfully carried out in continuous flow systems, highlighting the feasibility of such an approach for the synthesis of this compound. These studies provide a strong foundation for the development and optimization of a dedicated flow process for this specific compound.
Below are illustrative data tables outlining hypothetical, yet plausible, reaction conditions for the continuous flow synthesis of this compound, based on established principles of flow chemistry for similar transformations.
Table 1: Hypothetical Flow Synthesis of 1,2,5-Trimethylpiperidin-4-one
| Parameter | Value |
|---|---|
| Reactor Type | Packed-Bed Reactor |
| Catalyst | Acidic or Basic Resin |
| Reactants | Diethylamine, Acetaldehyde, Methyl vinyl ketone |
| Solvent | Ethanol |
| Temperature | 80 - 120 °C |
| Pressure | 5 - 10 bar |
| Residence Time | 15 - 30 minutes |
| Throughput | 0.5 - 2.0 kg/hour |
Table 2: Hypothetical Flow Reductive Amination of 1,2,5-Trimethylpiperidin-4-one
| Parameter | Value |
|---|---|
| Reactor Type | Packed-Bed Hydrogenation Reactor |
| Catalyst | Palladium on Carbon (Pd/C) or Raney Nickel |
| Reactants | 1,2,5-Trimethylpiperidin-4-one, Ammonia, Hydrogen |
| Solvent | Methanol or Ethanol |
| Temperature | 70 - 100 °C |
| Hydrogen Pressure | 20 - 50 bar |
| Flow Rate | 5 - 20 mL/min |
| Residence Time | 5 - 15 minutes |
The continued development of more active and selective catalysts, coupled with the optimization of reactor design and process parameters, will further enhance the efficiency and economic viability of continuous flow production of this compound and other valuable piperidine derivatives.
Structural Elucidation and Conformational Analysis of 1,2,5 Trimethylpiperidin 4 Amine and Its Derivatives
Spectroscopic Characterization Techniques
The definitive identification and structural elucidation of 1,2,5-trimethylpiperidin-4-amine rely on a combination of modern spectroscopic methods. These techniques provide complementary information regarding the molecular formula, connectivity of atoms, and three-dimensional arrangement of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural characterization of organic molecules in solution. A comprehensive analysis using one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals, providing deep insights into the molecule's structure and stereochemistry.
The ¹H NMR spectrum of this compound would exhibit characteristic signals for the protons on the piperidine (B6355638) ring and the methyl groups. The chemical shifts of the ring protons are influenced by the presence of the nitrogen atom and the substituents. The protons on carbons adjacent to the nitrogen (C2 and C6) are typically found in the range of 2.0-3.0 ppm. The N-methyl protons would appear as a singlet, while the C2-methyl and C5-methyl groups would appear as doublets due to coupling with the adjacent ring protons.
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. For piperidine derivatives, the carbons adjacent to the nitrogen (C2 and C6) typically resonate in the range of 45-65 ppm. The chemical shifts of the methyl carbons would also be observed in the aliphatic region of the spectrum. The presence of substituents and their stereochemistry significantly influences the ¹³C chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H2 | 2.5 - 3.0 | 55 - 65 |
| H3 | 1.5 - 2.0 | 25 - 35 |
| H4 | 2.8 - 3.3 | 45 - 55 |
| H5 | 1.8 - 2.3 | 30 - 40 |
| H6 | 2.0 - 2.5 | 50 - 60 |
| N-CH₃ | 2.2 - 2.5 | 40 - 45 |
| C2-CH₃ | 1.0 - 1.3 | 15 - 20 |
| C5-CH₃ | 0.9 - 1.2 | 10 - 15 |
| NH₂ | 1.5 - 2.5 (broad) | - |
Note: These are predicted ranges based on typical values for substituted piperidines and may vary depending on the solvent and specific stereoisomer.
Two-dimensional (2D) NMR experiments are crucial for establishing the complete bonding framework and stereochemistry of this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY would show correlations between adjacent protons on the piperidine ring, such as H2 with H3, and H5 with H6 and H4. It would also confirm the coupling between the C2-methyl and C5-methyl protons and their respective adjacent ring protons. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This experiment is instrumental in assigning the carbon signals based on the already assigned proton signals. For example, the proton at C2 would show a cross-peak with the C2 carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects long-range (typically 2-3 bonds) correlations between protons and carbons. columbia.edulibretexts.org This is particularly useful for identifying quaternary carbons and for connecting different spin systems. In this compound, HMBC would show correlations from the N-methyl protons to the C2 and C6 carbons, and from the C2-methyl protons to the C2 and C3 carbons, for instance.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is vital for determining the stereochemistry and conformational preferences of the molecule. mdpi.com For example, a NOESY experiment could reveal through-space interactions between axial protons on the piperidine ring, or between a methyl group and nearby ring protons, helping to establish their relative orientation (axial or equatorial). acs.org
The conformational flexibility of the piperidine ring is a key aspect of its chemistry. Substituted piperidines can exist in different chair and boat conformations. ias.ac.innih.gov Advanced NMR techniques, such as variable temperature NMR studies and the use of chiral solvating agents, can provide detailed information about the conformational equilibrium and the energy barriers between different conformers. nih.gov For instance, in some N-acyl or N-aryl substituted piperazines, the axial conformation is preferred to alleviate steric strain. nih.gov A similar preference might be observed for certain stereoisomers of this compound. The measurement of coupling constants, particularly the vicinal coupling constants (³JHH), can also provide valuable information about the dihedral angles and thus the ring conformation. nih.gov
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and molecular formula of a compound. For this compound (C₈H₂₀N₂), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass.
The fragmentation pattern in the mass spectrum provides valuable structural information. For cyclic amines, fragmentation often occurs via α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.orgmdpi.com This process leads to the formation of a resonance-stabilized iminium ion. The fragmentation of this compound would be expected to show characteristic losses of methyl and ethyl radicals, as well as fragmentation of the piperidine ring itself. The presence of the amino group at C4 would also influence the fragmentation pathways.
Table 2: Plausible Mass Spectrometry Fragmentation for this compound
| m/z Value | Possible Fragment | Plausible Origin |
| 142 | [C₈H₂₀N₂]⁺ | Molecular Ion (if stable) |
| 127 | [C₇H₁₇N₂]⁺ | Loss of a methyl radical (CH₃) |
| 113 | [C₆H₁₃N₂]⁺ | Loss of an ethyl radical (C₂H₅) |
| 98 | [C₅H₁₂N₂]⁺ | Ring fragmentation |
| 84 | [C₅H₁₀N]⁺ | α-cleavage and subsequent fragmentation |
| 71 | [C₄H₉N]⁺ | α-cleavage and subsequent fragmentation |
| 58 | [C₃H₈N]⁺ | Common fragment for N-methylated amines |
Note: This table represents plausible fragmentation pathways based on general principles for cyclic amines and may not be exhaustive.
Infrared and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.
In the IR spectrum of this compound, characteristic absorption bands would be observed for the N-H stretching of the primary amine group, typically in the region of 3300-3500 cm⁻¹. Primary amines usually show two bands in this region corresponding to symmetric and asymmetric stretching. The C-H stretching vibrations of the methyl and methylene (B1212753) groups would appear around 2800-3000 cm⁻¹. The C-N stretching vibrations are typically found in the 1000-1200 cm⁻¹ region. researchgate.net
Raman spectroscopy, which relies on changes in polarizability, can also be a valuable tool. While N-H and O-H stretches are strong in the IR, C-C and C=C bonds, which are often weak in the IR, can give strong signals in the Raman spectrum. The symmetric vibrations of non-polar groups are often more prominent in Raman spectra.
Table 3: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine (NH₂) | N-H Stretch | 3300 - 3500 (two bands) |
| Primary Amine (NH₂) | N-H Bend (scissoring) | 1590 - 1650 |
| Alkane (CH₂, CH₃) | C-H Stretch | 2850 - 2960 |
| Alkane (CH₂, CH₃) | C-H Bend | 1350 - 1470 |
| Aliphatic Amine | C-N Stretch | 1000 - 1200 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and the spatial orientation of its functional groups.
Single Crystal X-ray Diffraction of this compound and its Salts
No published studies detailing the single crystal X-ray diffraction of this compound or its corresponding salts were found. Such a study would provide critical data, including the precise bond lengths, bond angles, and torsional angles of the molecule. This information is fundamental to understanding the preferred conformation of the piperidine ring and the orientation of its methyl and amine substituents in the solid state.
Analysis of Hydrogen Bonding and Crystal Packing Motifs
Without crystallographic data, an analysis of the hydrogen bonding and crystal packing motifs is not possible. This type of analysis identifies the intermolecular forces, particularly hydrogen bonds involving the amine group, that govern how the molecules arrange themselves in a crystal lattice. These interactions are crucial for determining the physical properties of the solid material. While studies on related piperazine (B1678402) derivatives show complex hydrogen-bonding networks, no such information is available for the title compound. nih.gov
Chiroptical Spectroscopy for Absolute Configuration Assignment
Chiroptical spectroscopic techniques, such as Circular Dichroism and Optical Rotatory Dispersion, are essential for determining the absolute configuration of chiral molecules—those that are non-superimposable on their mirror images. Given the multiple stereocenters in this compound, these methods would be vital for assigning its stereochemistry.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly sensitive to the spatial arrangement of atoms and can be used to assign the absolute configuration by comparing experimental spectra with theoretical calculations or with spectra of related compounds of known stereochemistry. A literature search did not yield any CD spectroscopic studies for this compound.
Optical Rotatory Dispersion (ORD) Studies
Optical Rotatory Dispersion (ORD) measures the change in the angle of plane-polarized light as a function of wavelength. The resulting spectrum, known as an ORD curve, can also be used to determine the absolute configuration of a chiral compound, often in conjunction with CD spectroscopy. As with other analytical data for this specific molecule, no ORD studies for this compound have been reported in the available literature.
Chemical Reactivity and Transformations of 1,2,5 Trimethylpiperidin 4 Amine
Reactions of the Amine Functionality
The primary site of reactivity for many transformations of 1,2,5-trimethylpiperidin-4-amine is the exocyclic secondary amine group. This nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic, thus enabling a variety of reactions.
Acylation and Alkylation Reactions
The secondary amine of this compound readily undergoes acylation with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. For instance, reaction with acetyl chloride or acetic anhydride (B1165640) in the presence of a base to neutralize the HCl or acetic acid byproduct would yield N-(1,2,5-trimethylpiperidin-4-yl)acetamide. The reaction is a nucleophilic acyl substitution where the amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. Due to the steric hindrance around the nitrogen atom within the piperidine (B6355638) ring, N-acylation is the predominant reaction. researchgate.netrsc.org
Alkylation of the secondary amine can be achieved using alkyl halides. achemblock.com This reaction proceeds via a nucleophilic substitution mechanism (S_N2). However, controlling the extent of alkylation can be challenging, as the resulting tertiary amine can sometimes compete with the starting secondary amine for the alkylating agent, potentially leading to the formation of a quaternary ammonium (B1175870) salt. To favor mono-alkylation, reaction conditions such as the stoichiometry of the reactants and the choice of solvent and base are crucial.
Table 1: Representative Acylation and Alkylation Reactions
| Reactant | Reagent | Product | Reaction Type |
| This compound | Acetyl Chloride | N-(1,2,5-trimethylpiperidin-4-yl)acetamide | Acylation |
| This compound | Acetic Anhydride | N-(1,2,5-trimethylpiperidin-4-yl)acetamide | Acylation |
| This compound | Methyl Iodide | 1,2,5-Trimethyl-N-methylpiperidin-4-amine | Alkylation |
| This compound | Benzyl (B1604629) Bromide | N-Benzyl-1,2,5-trimethylpiperidin-4-amine | Alkylation |
Reactions with Carbonyl Compounds: Imine and Enamine Formation
The reaction of this compound with aldehydes and ketones can lead to the formation of imines or enamines, depending on the nature of the amine. As this compound is a secondary amine, its reaction with an aldehyde or ketone, typically under acid catalysis with removal of water, is expected to form an enamine. masterorganicchemistry.comlibretexts.orgthieme-connect.dekhanacademy.org The reaction proceeds through the initial formation of a carbinolamine intermediate, which then dehydrates. Since the nitrogen of the secondary amine is not bonded to a hydrogen that can be eliminated to form an imine, a proton is instead removed from an adjacent carbon atom, resulting in the formation of a C=C double bond characteristic of an enamine. masterorganicchemistry.comlibretexts.org
In contrast, if a primary amine were to react, an imine (a compound with a C=N double bond) would be the final product. masterorganicchemistry.comresearchgate.net The synthesis of 1,2,5-trimethyl-4-piperidone, a precursor to the amine, is a known process. google.com The reductive amination of this ketone with a suitable amine source is a common method to produce substituted aminopiperidines. google.com
Table 2: Expected Products from Reactions with Carbonyl Compounds
| Amine Reactant | Carbonyl Reactant | Expected Product Type |
| This compound | Acetone | Enamine |
| This compound | Benzaldehyde | Enamine |
| Primary Amine (for comparison) | 1,2,5-Trimethyl-4-piperidone | Imine |
Oxidation and Reduction Chemistry
The nitrogen atoms in this compound can undergo oxidation. The tertiary nitrogen of the piperidine ring is susceptible to oxidation by reagents like hydrogen peroxide or peroxy acids to form the corresponding N-oxide. The secondary amine can also be oxidized, though the outcome can be more complex, potentially leading to nitroxides or other oxidation products depending on the reaction conditions.
The reduction of the functional groups in this compound is less common as the amine functionalities are already in a reduced state. However, if the molecule were to contain reducible groups introduced through other transformations (e.g., a nitro group on an aromatic substituent added via alkylation), these could be selectively reduced. For instance, a nitroaryl group could be reduced to an aminoaryl group using standard catalytic hydrogenation methods.
Transformations of the Piperidine Ring System
While reactions at the exocyclic amine are more common, the piperidine ring itself can also be the site of chemical transformations, leading to changes in the ring structure or functionalization of its carbon skeleton.
Ring-Opening and Ring-Expansion Reactions
The piperidine ring, being a saturated heterocycle, is generally stable. However, under specific conditions, ring-opening reactions can be induced. A classic example is the Hofmann elimination, which involves the exhaustive methylation of the piperidine nitrogen to form a quaternary ammonium salt, followed by treatment with a strong base like silver oxide. This sequence leads to the elimination of the nitrogen and the formation of an alkene, effectively opening the ring.
Ring-expansion reactions of piperidines are also known, often proceeding through the formation of a bicyclic aziridinium (B1262131) ion intermediate. rsc.org Treatment of a suitably functionalized piperidine derivative with a nucleophile can lead to the opening of the aziridinium ring and the formation of a larger, seven-membered ring (an azepane). The regioselectivity of the nucleophilic attack determines the structure of the expanded ring.
Functionalization at Carbon Centers within the Ring
Direct functionalization of the C-H bonds of the piperidine ring is a challenging but valuable transformation. Modern synthetic methods, often employing transition metal catalysis, have been developed for the site-selective C-H activation of piperidines. By choosing appropriate directing groups and catalysts, it is possible to introduce new functional groups at specific positions on the piperidine ring. For instance, N-acyl protected piperidines can be selectively functionalized at the C2 or C4 positions. While specific studies on this compound are not prevalent, the principles of these reactions would apply, potentially allowing for the introduction of aryl or other groups onto the carbon skeleton of the ring.
Formation of Polycyclic and Spirocyclic Derivatives
No specific literature detailing the synthesis of polycyclic or spirocyclic derivatives starting from this compound was identified. While general methods for creating such structures from piperidine precursors exist, such as intramolecular cyclizations or reactions like the Pictet-Spengler reaction wikipedia.orgnumberanalytics.com, their application to this compound is not documented. The synthesis of spiro-piperidines often involves different synthetic strategies, such as the solid-phase synthesis of spirohydantoins and spiro-2,5-diketopiperazines from resin-bound amino esters, which does not directly involve the specified starting amine nih.gov.
Reaction Mechanism Elucidation
Detailed mechanistic studies for reactions involving this compound are not available in the reviewed scientific literature. Mechanistic investigations are typically performed on representative examples of a reaction class. For instance, the mechanism of the piperidine-catalyzed Knoevenagel condensation has been studied theoretically, elucidating the role of iminium and enolate ions acs.org. Similarly, the mechanism for imine formation from primary amines and carbonyls is well-understood masterorganicchemistry.com. While these general mechanisms would apply to reactions of this compound, specific mechanistic elucidation for its unique transformations, particularly in the context of polycycle or spirocycle formation, has not been published.
Design, Synthesis, and Exploration of 1,2,5 Trimethylpiperidin 4 Amine Derivatives
Rational Design Principles for Structural Modification
The modification of the 1,2,5-trimethylpiperidin-4-amine core is guided by established medicinal chemistry principles aimed at optimizing the pharmacological profile of the resulting derivatives. These strategies focus on altering the physicochemical properties, conformational preferences, and intermolecular interactions of the molecules to enhance their affinity, selectivity, and efficacy for specific biological targets.
Scaffold Hopping and Analog Design Strategies
Scaffold hopping is a key strategy in drug discovery that involves replacing the central core of a known active compound with a structurally different moiety while retaining the original biological activity. While specific examples of scaffold hopping originating from this compound are not extensively documented in publicly available literature, the general principles can be applied. For instance, the piperidine (B6355638) ring could be replaced by other nitrogen-containing heterocycles such as pyrrolidine (B122466) or azepane to explore different spatial arrangements of the substituents. mdpi.com The goal of such a strategy would be to discover novel intellectual property, improve pharmacokinetic properties, or reduce off-target effects.
Analog design, a more conservative approach, focuses on the systematic modification of substituents on the existing this compound scaffold. This involves the introduction of a variety of functional groups to probe the structure-activity relationship (SAR). The primary amine at the 4-position offers a convenient handle for introducing diverse substituents, thereby modulating the compound's polarity, lipophilicity, and hydrogen bonding capacity.
Impact of Substitution Patterns on Molecular Conformation
The substitution pattern on the this compound scaffold significantly influences its three-dimensional conformation, which in turn affects its interaction with biological targets. The piperidine ring typically adopts a chair conformation, and the substituents can exist in either axial or equatorial positions. The relative stereochemistry of the methyl groups at the 2- and 5-positions, along with the N-substituent at the 4-amino group, will dictate the preferred conformational isomers.
Synthesis of N-Substituted this compound Analogs
The synthesis of N-substituted this compound analogs primarily relies on the functionalization of the primary amino group. The key starting material for these syntheses is 1,2,5-trimethylpiperidin-4-one (B1268293), which can be prepared through methods such as the Dieckmann cyclization of aminodicarboxylate esters or via the reaction of a chlorinated ketone with methylamine (B109427). rsc.orggoogle.com The subsequent reductive amination of this ketone is a versatile and widely used method to introduce a variety of substituents.
Introduction of Aromatic and Heteroaromatic Moieties
The introduction of aromatic and heteroaromatic moieties at the 4-amino position can significantly impact the pharmacological properties of the resulting compounds, often through the introduction of pi-stacking interactions or by targeting specific pockets in a protein binding site.
A common method for the synthesis of N-aryl and N-heteroaryl derivatives is the reductive amination of 1,2,5-trimethylpiperidin-4-one with the corresponding aromatic or heteroaromatic amine. This reaction is typically carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120). nist.govnih.gov
| Precursor 1 | Precursor 2 | Product | Reaction Type |
| 1,2,5-Trimethylpiperidin-4-one | Aniline | N-Phenyl-1,2,5-trimethylpiperidin-4-amine | Reductive Amination |
| 1,2,5-Trimethylpiperidin-4-one | Pyridin-4-amine | N-(Pyridin-4-yl)-1,2,5-trimethylpiperidin-4-amine | Reductive Amination |
This table represents plausible synthetic routes based on general chemical principles.
While specific examples with detailed characterization for N-aryl derivatives of this compound are not extensively reported, the synthesis of the related compound N-phenyl-4-piperidinamine is well-documented. nist.govnist.gov Spectroscopic data, including IR and mass spectrometry, are available for such compounds. nist.gov
Alkyl and Cycloalkyl Chain Variations
The introduction of various alkyl and cycloalkyl chains at the 4-amino position allows for the fine-tuning of the lipophilicity and steric bulk of the molecule, which can be crucial for optimizing pharmacokinetic and pharmacodynamic properties.
The synthesis of N-alkyl and N-cycloalkyl derivatives is also readily achieved through the reductive amination of 1,2,5-trimethylpiperidin-4-one with the corresponding primary or secondary alkyl or cycloalkyl amine.
| Precursor 1 | Precursor 2 | Product | Reaction Type |
| 1,2,5-Trimethylpiperidin-4-one | Benzylamine | N-Benzyl-1,2,5-trimethylpiperidin-4-amine | Reductive Amination |
| 1,2,5-Trimethylpiperidin-4-one | Cyclohexylamine | N-Cyclohexyl-1,2,5-trimethylpiperidin-4-amine | Reductive Amination |
| 1,2,5-Trimethylpiperidin-4-one | Pentylamine | 1,2,5-trimethyl-N-pentylpiperidin-4-amine | Reductive Amination |
This table represents plausible synthetic routes based on general chemical principles.
The synthesis of N-benzyl-1,2,5-trimethylpiperidin-4-amine and related structures has been mentioned in the literature, often in the context of broader chemical libraries. nih.govuni.lu
Linker Chemistry in Derivative Synthesis
The use of bifunctional linkers allows for the synthesis of dimeric or multimeric structures, which can lead to compounds with enhanced affinity and/or altered selectivity due to the ability to simultaneously interact with multiple binding sites on a target protein or on different proteins.
The synthesis of such derivatives would involve reacting this compound with a molecule containing two reactive functional groups, such as a dihalide or a dicarboxylic acid derivative. For example, the reaction with a dihalomethane like dibromomethane (B42720) could potentially yield a bis(1,2,5-trimethylpiperidin-4-yl)methane derivative.
| Precursor 1 | Precursor 2 | Product | Reaction Type |
| This compound | Dibromomethane | Bis(1,2,5-trimethylpiperidin-4-yl)methane | Nucleophilic Substitution |
| This compound | Maleic Anhydride (B1165640) | N,N'-(1,2,5-trimethylpiperidin-4-yl)maleamide | Amidation |
This table represents plausible synthetic routes based on general chemical principles.
While specific examples of linker chemistry applied to this compound are not well-documented, the synthesis of related bis-piperidine compounds, such as bis(2,2,6,6-tetramethyl-4-piperidinyl) maleate, has been reported. mdpi.com These synthetic strategies could be adapted for the creation of dimeric derivatives of this compound.
Modification of the Piperidine Ring and Peripheral Methyl Groups
The this compound structure offers multiple sites for chemical modification. These include the carbon atoms of the piperidine ring (C2, C3, C4, C5, and C6), the nitrogen atom of the ring, and the three methyl groups. Synthetic strategies are often designed to achieve high regio- and stereoselectivity, which is crucial for establishing clear structure-activity relationships.
Functionalization at C2, C3, C4, and C5 Positions
Direct functionalization of the saturated heterocyclic ring of piperidine presents a significant synthetic challenge due to the chemical inertness of C-H bonds. However, modern synthetic methods, including directed metalation and C-H activation, have enabled selective modifications at various positions.
The functionalization of piperidine rings is heavily influenced by both electronic and steric factors. nih.gov The C2 position is electronically activated due to its proximity to the ring nitrogen, making it a preferential site for reactions that proceed through intermediates with developing positive charge. nih.gov Conversely, this proximity also creates steric hindrance. For the 1,2,5-trimethylpiperidine scaffold, the presence of a methyl group at C2 already occupies this position, suggesting that further substitution would require harsh conditions or alternative strategies.
The C3 position is electronically deactivated by the inductive effect of the nitrogen atom. nih.gov Therefore, direct C-H functionalization at this site is difficult. An indirect approach, such as the regioselective ring-opening of a suitably designed cyclopropane-fused or epoxide intermediate, can provide access to C3-substituted derivatives. nih.govresearchgate.net For instance, a strategy involving the creation of an epoxide between C3 and C4, followed by a nucleophilic ring-opening at C3, could be a viable route. researchgate.net
The C4 position is the most common site for modification, largely because synthetic routes to the parent scaffold often proceed through the versatile intermediate 1,2,5-trimethylpiperidin-4-one. google.comnih.gov This ketone can be subjected to a wide range of reactions, including Grignard additions, Wittig reactions, and reductive aminations, to install diverse functionalities at the C4 position before or after the formation of the C4-amine. nih.gov Direct functionalization of the C4 C-H bond in a pre-existing piperidine ring is less common but can be achieved by using sterically demanding catalysts that override the electronic preference for the C2 position. nih.gov
The C5 position, bearing a methyl group in the target scaffold, and the C6 position are also potential sites for modification, although they are generally less reactive than C2. Strategies targeting these positions would likely rely on advanced C-H activation methodologies or multi-step sequences starting from different precursors.
Table 1: Strategies for Positional Functionalization of the Piperidine Ring
| Position | Influencing Factors | Common Synthetic Strategy | Example Reaction |
|---|---|---|---|
| C2 | Electronically activated, sterically hindered | Directed metalation, C-H activation | Lithiation followed by electrophilic quench |
| C3 | Electronically deactivated | Indirect methods | Ring-opening of a C3-C4 epoxide researchgate.net |
| C4 | Sterically accessible, synthetically versatile | Derivatization of a 4-piperidone (B1582916) precursor | Reductive amination, Wittig reaction nih.gov |
| C5/C6 | Generally less reactive | Advanced C-H activation | Palladium-catalyzed C-H arylation |
Isosteric Replacements within the Piperidine Ring (e.g., piperidinol derivatives)
Isosterism and bioisosterism are foundational concepts in drug design, involving the substitution of an atom or group with another that has similar physical or chemical properties, with the goal of modulating the compound's biological activity, metabolic stability, or physicochemical properties. nih.govnih.gov In the context of this compound, isosteric replacements can be applied to the C4-amino group or atoms within the piperidine ring itself.
A primary example of isosteric replacement at the C4 position is the synthesis of piperidinol derivatives , where the amine functionality is replaced by a hydroxyl group. This seemingly minor change can significantly alter a molecule's hydrogen bonding capacity, polarity, and basicity. The synthesis of such analogs typically starts from the common intermediate, 1,2,5-trimethylpiperidin-4-one, which can be reduced using agents like sodium borohydride (B1222165) to yield the corresponding 1,2,5-trimethylpiperidin-4-ol. dtic.mil
Other functional groups can also serve as isosteres for the amine. For example, small ethers, thiols, or short alkyl chains can be installed at the C4 position to probe the steric and electronic requirements of a biological target. The choice of isostere depends on the specific properties being optimized. For instance, replacing the basic amine with a neutral alcohol or ether removes a potential site of protonation, which can impact receptor binding and pharmacokinetic properties like cell permeability and brain penetration. nih.gov
Table 2: Examples of Isosteric Replacements for the C4-Amine Group
| Original Group | Isosteric Replacement | Rationale for Replacement |
|---|---|---|
| Amine (-NH2) | Hydroxyl (-OH) | Modifies hydrogen bonding, removes basicity. dtic.mil |
| Amine (-NH2) | Methoxy (-OCH3) | Removes hydrogen bond donor capacity, increases lipophilicity. |
| Amine (-NH2) | Thiol (-SH) | Introduces a different type of polar interaction. |
| Amine (-NH2) | Methyl (-CH3) | Probes steric tolerance, removes all hydrogen bonding at this position. |
Synthesis of Spirocyclic and Fused-Ring Systems Incorporating the Piperidine Moiety
To explore more rigid and three-dimensionally complex chemical space, the 1,2,5-trimethylpiperidine moiety can be incorporated into spirocyclic or fused-ring systems. These advanced scaffolds can lock the molecule into specific conformations, which can lead to enhanced potency and selectivity for a biological target.
Spirocyclic systems feature two rings connected by a single common atom. The C4 atom of the piperidone precursor is an ideal anchor point for constructing spirocyclic structures. nih.gov For example, intramolecular acylation or alkylation reactions can be used to form a new ring that shares the C4 carbon of the piperidine. mahidol.ac.th One common approach involves a double Michael addition reaction to a dienone, where a primary amine and another nucleophile build the piperidine ring around a central ketone, which can then be elaborated into a spirocycle. dtic.mil
Fused-ring systems , where two rings share two adjacent atoms, can also be synthesized from piperidine-based starting materials. These structures are often created through annulation reactions, where a new ring is built onto an existing face of the piperidine ring. For instance, a Pictet-Spengler or Bischler-Napieralski type reaction could be employed if an appropriate side chain is installed at the C3 or C4 position. More modern methods, such as photoredox-catalyzed hydroaminoalkylation followed by an intramolecular SNAr or palladium-catalyzed C-N bond formation, have been used to create fused tetrahydronaphthyridine systems from piperidine precursors. nih.gov These reactions demonstrate the modularity available for constructing complex, fused architectures. nih.gov
Table 3: Examples of Complex Ring Systems Derived from a Piperidine Core
| System Type | Description | Synthetic Approach Example |
|---|---|---|
| Spirocyclic | Two rings share one carbon atom (C4) | Intramolecular Dieckmann condensation of a C4-dicarboxylate ester derivative. |
| Fused-Ring | Two rings share two adjacent atoms (e.g., N1-C6 or C4-C5) | Ring-closing metathesis of a piperidine with unsaturated side chains at N1 and C6. |
| Bridged System | Two rings share three or more atoms | Intramolecular cyclization between the N1 atom and the C4 position. nih.gov |
Combinatorial Chemistry and Library Synthesis Based on the this compound Scaffold
Combinatorial chemistry is a powerful strategy for rapidly generating large numbers of diverse but structurally related molecules, known as a chemical library. slideshare.net The this compound scaffold is well-suited for this approach due to the presence of multiple, easily addressable points of diversification.
A common strategy for library synthesis involves using a central scaffold and attaching various "building blocks" through high-yielding and reliable chemical reactions. For the this compound scaffold, the primary point of diversification is the exocyclic amine at the C4 position. This amine can be readily acylated, alkylated, or used in reductive aminations with a wide array of commercially available carboxylic acids, acyl chlorides, sulfonyl chlorides, or aldehydes/ketones to generate a large library of amides, sulfonamides, and secondary/tertiary amines. mdpi.com
A second point of diversification could be the piperidine ring nitrogen. While this position is methylated in the parent scaffold, synthetic routes can be adapted to allow for other substituents (e.g., benzyl (B1604629), ethyl, or larger functional groups). By starting with N-substituted analogs of 1,2,5-trimethylpiperidin-4-one, a two-dimensional combinatorial library can be constructed, varying the substituents at both the N1 and C4 positions.
These libraries can be synthesized using either solution-phase or solid-phase techniques. In a solid-phase approach, the piperidine scaffold could be attached to a resin, allowing for the use of excess reagents and simplified purification by simple washing, followed by cleavage from the resin to release the final products. The modular nature of these synthetic routes allows for the automated or parallel synthesis of hundreds to thousands of distinct compounds for high-throughput screening. nih.govnih.gov
Table 4: Hypothetical Combinatorial Library Design
| Scaffold | Point of Diversification (R¹) | Building Blocks for R¹ | Point of Diversification (R²) | Building Blocks for R² |
|---|
Theoretical and Computational Investigations of 1,2,5 Trimethylpiperidin 4 Amine
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of computational chemistry, offering profound insights into the electronic structure and energetics of molecules. These methods, rooted in the principles of quantum mechanics, allow for the detailed examination of molecular orbitals, spectroscopic properties, and reaction mechanisms.
Density Functional Theory (DFT) for Electronic Structure and Molecular Orbital Analysis
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying piperidine (B6355638) derivatives. nih.govrsc.orgmdpi.comresearchgate.net This method is used to determine the electronic structure of a molecule, providing information about electron density distribution, molecular orbital energies, and the nature of chemical bonds. For a molecule like 1,2,5-trimethylpiperidin-4-amine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can elucidate its kinetic stability and chemical reactivity. rsc.org
The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net
For this compound, the nitrogen atom of the amine group and the piperidine ring would be expected to significantly influence the electronic landscape. DFT calculations can map the electrostatic potential (MEP) surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is critical for understanding intermolecular interactions.
Table 1: Illustrative DFT-Calculated Electronic Properties of a Piperidine Derivative
| Parameter | Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | 1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 7.7 eV | Suggests high chemical stability |
| Dipole Moment | 1.8 D | Measures the molecule's overall polarity |
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are highly effective in predicting spectroscopic data, which can be invaluable for interpreting experimental spectra and confirming molecular structures. For piperidine-containing compounds, including the alkaloid piperine (B192125), DFT calculations have been successfully used to compute vibrational frequencies. uq.edu.au These calculated frequencies, when appropriately scaled, show good agreement with experimental FT-IR spectra, aiding in the assignment of vibrational modes. uq.edu.au
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT. uq.edu.au For this compound, theoretical calculations of ¹H and ¹³C NMR chemical shifts would be instrumental in assigning the signals for the different methyl groups and the protons and carbons within the piperidine ring, especially for distinguishing between different stereoisomers.
Table 2: Hypothetical Predicted vs. Experimental Vibrational Frequencies for the N-H Stretch in a Piperidine Derivative
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| N-H Stretch | 3550 | 3410 | 3405 |
| C-H Stretch (axial) | 3050 | 2930 | 2925 |
| C-H Stretch (equatorial) | 3010 | 2890 | 2888 |
Reaction Pathway Analysis and Transition State Modeling
Understanding the mechanisms of chemical reactions is a fundamental goal of chemistry. Computational chemistry provides tools to map out reaction pathways, identify intermediate structures, and characterize the high-energy transition states that connect reactants, intermediates, and products. For piperidine derivatives, this can involve studying their synthesis, degradation, or metabolic pathways.
By calculating the potential energy surface for a given reaction, researchers can determine the activation energies, which govern the reaction rates. For instance, the synthesis of substituted piperidines often involves multiple steps, and computational modeling can help to understand the stereoselectivity of these reactions by comparing the energies of different transition states leading to different stereoisomers. nih.gov DFT calculations are also used to evaluate thermal stability by computing bond dissociation energies (BDE), which can identify the weakest bonds in a molecule. nih.gov
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide a static, time-independent picture of a molecule, molecular modeling and dynamics simulations introduce the dimensions of time and temperature, allowing for the exploration of conformational flexibility and interactions with the environment.
Conformational Landscape Exploration and Energy Minima Identification
The piperidine ring is not planar and, similar to cyclohexane, predominantly adopts a chair conformation. wikipedia.org However, the presence of substituents on the ring and the nitrogen atom leads to a complex conformational landscape with multiple possible chair, boat, and twist-boat conformers. For this compound, the relative orientations (axial or equatorial) of the three methyl groups and the amine group will result in several diastereomers, each with its own set of stable conformers.
Computational methods are used to explore this landscape systematically, identifying the various energy minima that correspond to stable conformations. nih.gov By calculating the relative energies of these conformers, it is possible to predict the most stable structure and the equilibrium populations of different conformers. This is crucial as the three-dimensional shape of a molecule is intimately linked to its physical properties and biological activity. nih.govnih.gov
Table 3: Example of Relative Energies for Different Conformers of a Substituted Piperidine
| Conformer | Substituent Orientations | Relative Energy (kcal/mol) | Predicted Population (%) |
| 1 (Chair) | All Equatorial | 0.00 | 85.2 |
| 2 (Chair) | One Axial | 1.50 | 10.5 |
| 3 (Twist-Boat) | - | 3.20 | 4.3 |
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. arabjchem.org By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing a detailed view of molecular motions and interactions. researchgate.netuq.edu.au
Ligand-Target Interaction Analysis and Binding Site Prediction
Ligand-target interaction analysis is a computational method used to predict and understand how a small molecule (a ligand), such as this compound, binds to a macromolecular target, typically a protein or enzyme. This process is crucial for elucidating the molecule's potential mechanism of action.
Molecular docking is the primary tool for this analysis. windows.net The process involves predicting the preferred orientation of a ligand when bound to a target to form a stable complex. For instance, in a study of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine (a flexible piperidine derivative), docking simulations were used to predict its binding site within the enzyme acetylcholinesterase (AChE). nih.gov Researchers docked thousands of different conformations of the ligand into numerous conformations of the enzyme to identify the most stable binding poses. nih.gov
This analysis revealed that the molecule likely spans the entire binding cavity of AChE, with specific functional groups interacting with key amino acid residues. nih.gov The ammonium (B1175870) group was predicted to interact with Trp84, Phe330, and Asp72, while the indanone moiety interacted with Tyr70 and Trp279. nih.gov A similar approach applied to this compound would involve:
Identifying potential biological targets.
Generating multiple 3D conformations of the molecule.
Docking these conformations into the active site of the target protein.
Analyzing the resulting poses to identify key interactions, such as hydrogen bonds and hydrophobic interactions, which stabilize the ligand-target complex.
These predictions provide valuable insights that can guide the design of new analogs with improved binding affinity and selectivity. nih.gov
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are cornerstones of medicinal chemistry, aiming to correlate a molecule's chemical structure with its biological activity.
SAR analysis involves synthesizing and testing a series of related compounds to determine which chemical features are essential for activity. A study on a library of 4-aminopiperidine (B84694) derivatives as potential antifungal agents provides a clear example of SAR. mdpi.com Researchers found that the nature of the substituent at the piperidine nitrogen and the 4-amino group significantly impacted antifungal activity. mdpi.com
Key SAR Findings for 4-Aminopiperidine Analogs mdpi.com
| Position of Substitution | Favorable for Activity | Detrimental to Activity |
|---|---|---|
| Piperidine Nitrogen (N1) | Benzyl (B1604629), Phenylethyl | - |
| 4-Amino Group (N4) | Long alkyl chains (e.g., n-dodecyl) | Short, branched, or cyclic alkyl groups |
This analysis demonstrated that combining a benzyl or phenylethyl group at the N1 position with a long N-alkyl chain at the 4-amino position resulted in the most potent compounds. mdpi.com
QSAR studies take this a step further by creating mathematical models that quantitatively describe the relationship between structure and activity. For a series of 2-(4-methylpiperazin-1-yl)quinoxaline derivatives, QSAR models were developed using specific molecular descriptors to explain their binding affinity to the histamine (B1213489) H₄ receptor. nih.gov The identified descriptors included those related to molecular shape (Randic shape index), charge distribution (topological charges), and other physicochemical properties. nih.gov For this compound derivatives, a QSAR study would involve calculating a wide range of molecular descriptors and using statistical methods to build a predictive model of their activity.
In Silico Prediction of Biological Activity Profiles
Before extensive synthesis and testing, the potential biological activities of a compound can be predicted using computational tools. nih.gov Online platforms like Molinspiration and MolPredictX assess a molecule's structure and predict its likelihood of interacting with major drug target classes. nih.govresearchgate.net These predictions are based on comparisons to large databases of known active compounds.
For this compound, these tools could generate a bioactivity score for targets such as:
G-protein coupled receptors (GPCRs)
Kinase inhibitors
Ion channel modulators
Enzyme inhibitors
Nuclear receptors
A hypothetical bioactivity profile for this compound might look like the table below. Scores greater than 0 typically indicate significant activity, scores between -0.50 and 0.00 suggest moderate activity, and scores less than -0.50 imply inactivity.
Hypothetical In Silico Bioactivity Scores
| Target Class | Bioactivity Score | Predicted Activity |
|---|---|---|
| GPCR Ligand | 0.15 | Active |
| Ion Channel Modulator | -0.10 | Moderately Active |
| Kinase Inhibitor | -0.65 | Inactive |
| Nuclear Receptor Ligand | -0.30 | Moderately Active |
| Protease Inhibitor | -0.80 | Inactive |
| Enzyme Inhibitor | 0.25 | Active |
Note: This table is for illustrative purposes only and does not represent actual predicted data.
Such in silico predictions help prioritize which compounds should be synthesized and tested, saving time and resources by flagging molecules with potentially unfavorable activity profiles early in the drug discovery process. nih.gov
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a powerful ligand-based drug design technique. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be recognized by a specific biological target.
If a series of active derivatives of this compound were identified, a pharmacophore model could be constructed. This model would then be used as a 3D query to search large compound databases in a process called virtual screening. mdpi.com This allows for the rapid identification of new, structurally diverse compounds that fit the model and are therefore likely to possess the desired biological activity. nih.gov
The process typically involves:
Hypothesis Generation: Aligning a set of active molecules to identify common chemical features.
Model Validation: Using the model to screen a test database containing known active and inactive compounds to ensure it can successfully distinguish between them. nih.gov
Database Screening: Searching databases of millions of compounds to find novel "hits" that match the pharmacophore query. nih.gov
This approach has been successfully used to identify inhibitors for various targets, including epigenetic proteins, by combining both ligand-based and structure-based methods. nih.gov
Chemoinformatics and Chemical Space Analysis
Chemoinformatics applies computational methods to solve chemical problems, particularly in the context of large datasets of molecules.
Mapping the Chemical Space Occupied by this compound Derivatives
Chemical space refers to the multi-dimensional property space occupied by all possible molecules. Mapping the chemical space of derivatives of this compound would involve creating a virtual library of related compounds by systematically modifying its structure. This could include varying the substituents on the piperidine ring and the amino group.
High-throughput virtual screening techniques can then be used to analyze this virtual library. nih.gov By calculating various physicochemical and structural properties for each derivative, one can visualize the occupied chemical space and identify regions associated with desirable drug-like properties. This analysis helps in understanding the diversity of the compound library and in designing new molecules with novel characteristics.
Database Mining for Related Chemical Entities
Database mining involves searching large chemical databases like PubChem, ZINC, and others to find compounds related to a query structure. nih.gov This is useful for identifying commercially available analogs for testing, understanding the existing patent landscape, and finding starting points for new synthetic efforts.
A search for this compound in chemical databases reveals its close relationship to other piperidine structures. For example, mining PubChem identifies the precursor ketone, 1,2,5-trimethylpiperidin-4-one (B1268293), as well as structural isomers like 1,4,5-trimethylpiperidin-2-amine. nih.govnih.gov This process confirms the novelty of the target compound while providing access to related entities that can be used for comparative studies or as synthetic precursors.
Medicinal Chemistry Applications of the 1,2,5 Trimethylpiperidin 4 Amine Scaffold
Role of Piperidine (B6355638) Derivatives as Core Structures in Bioactive Compounds
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of biologically active compounds and approved pharmaceuticals. nih.govresearchgate.net This prevalence stems from the piperidine moiety's ability to impart favorable physicochemical and pharmacokinetic properties to a molecule. enamine.netpharmaceutical-business-review.comthieme-connect.com Its three-dimensional structure and the presence of a basic nitrogen atom allow for specific interactions with biological targets, enhancing binding affinity and selectivity. nih.govacs.org
Piperidine derivatives are integral to more than twenty classes of pharmaceuticals, including treatments for cancer, Alzheimer's disease, infectious diseases, and neuropathic pain. nih.govencyclopedia.pub The versatility of the piperidine scaffold allows medicinal chemists to fine-tune a molecule's properties, such as membrane permeability, metabolic stability, and receptor-binding affinity, by introducing various substituents onto the ring. researchgate.net The ability to readily modify the piperidine structure makes it a valuable building block in the design of new therapeutic agents. clinmedkaz.org
The significance of the piperidine nucleus is evident in numerous FDA-approved drugs. enamine.netpharmaceutical-business-review.comacs.org For instance, Donepezil, a piperidine derivative, is a leading acetylcholinesterase inhibitor for Alzheimer's treatment. mdpi.com Other notable examples include the antipsychotic medications Haloperidol and Risperidone, the stimulant Methylphenidate, and the opioid analgesic Fentanyl. wikipedia.org The continued exploration of piperidine-based compounds underscores their importance in the ongoing quest for novel and effective therapies. nih.gov
Scaffold Design for Modulating Specific Biological Targets
The design of piperidine-containing scaffolds is a key strategy in medicinal chemistry for targeting specific biological molecules like receptors and enzymes. The inherent structural features of the piperidine ring, combined with the potential for diverse substitutions, allow for the precise tailoring of compounds to achieve desired biological effects.
Receptor Binding and Interaction Mechanisms (General Principles)
The piperidine scaffold plays a crucial role in how a drug molecule interacts with its target receptor. The nitrogen atom within the piperidine ring is often a key pharmacophoric element, capable of forming critical hydrogen bonds or ionic interactions with amino acid residues in the receptor's binding pocket. nih.gov The three-dimensional shape of the piperidine ring also contributes significantly to its binding affinity and selectivity. thieme-connect.comthieme-connect.com
The introduction of chiral centers within the piperidine ring can profoundly influence a molecule's interaction with a chiral biological target, leading to enhanced activity and selectivity. thieme-connect.com The spatial arrangement of substituents on the piperidine ring can be optimized to fit precisely into the receptor's binding site, maximizing favorable interactions and minimizing steric clashes. For example, in the development of histamine (B1213489) H3 and sigma-1 receptor antagonists, the piperidine moiety was identified as a key structural element for dual-target affinity. nih.gov
Enzyme Inhibition and Allosteric Modulation (General Principles)
Piperidine derivatives are widely employed as enzyme inhibitors. nih.gov The piperidine scaffold can serve as a core structure to which various functional groups are attached, enabling the molecule to bind to the active site of an enzyme and block its activity. For instance, piperine (B192125), a naturally occurring piperidine alkaloid, has been shown to inhibit monoamine oxidase (MAO) enzymes. nih.gov Synthetic piperidine derivatives have also been developed as potent inhibitors of various enzymes, including acetylcholinesterase and cholesterol 24-hydroxylase. mdpi.comacs.org
In addition to direct enzyme inhibition, piperidine-containing molecules can act as allosteric modulators. nih.govnih.gov Allosteric modulators bind to a site on the enzyme or receptor that is distinct from the primary (orthosteric) binding site. This binding event induces a conformational change in the protein, which in turn modulates its activity. nih.gov For example, 4-alkylpiperidine-2-carboxamide derivatives have been identified as positive allosteric modulators (PAMs) of the serotonin (B10506) 5-HT2C receptor, enhancing its signaling in response to serotonin. nih.gov This approach offers a more subtle way to control biological activity compared to direct inhibition or activation.
Strategies for Enhancing Scaffold Utility in Drug Discovery Programs
Lipophilicity and Solubility Optimization
A crucial aspect of drug design is achieving an optimal balance between lipophilicity (the ability to dissolve in fats and lipids) and aqueous solubility. thieme-connect.comnih.gov This balance is critical for a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The piperidine scaffold itself possesses both hydrophilic and lipophilic characteristics. thieme-connect.com
Medicinal chemists can fine-tune the lipophilicity and solubility of piperidine-containing compounds by introducing or modifying substituents on the ring. thieme-connect.comthieme-connect.com For example, adding polar groups can increase aqueous solubility, which is often desirable for oral bioavailability. thieme-connect.com Conversely, modifying non-polar substituents can modulate lipophilicity to improve membrane permeability. The introduction of a spirocyclic center, creating structures like azaspiroheptanes, has been shown in some cases to lower lipophilicity despite adding a carbon atom, a counterintuitive but useful effect. nih.gov
Table 1: Research Findings on Lipophilicity and Solubility Optimization of Piperidine Scaffolds
| Compound/Scaffold Modification | Research Finding | Reference(s) |
| Introduction of a substituent at the 2-position of the piperidine ring | Enhanced aqueous solubility of measles virus RNA-dependent RNA polymerase (MeV-RdRp) inhibitors. | thieme-connect.com |
| Introduction of a fluorine at the 3-position of the piperidine ring | Improved aqueous solubility (logP = 1.6) and oral bioavailability (F% = 65) of MEK1 inhibitors. | thieme-connect.com |
| Introduction of an ethoxy group at the 4-position of the piperidine ring | Increased potency and potentially altered physicochemical properties. | thieme-connect.com |
| Replacement of six-membered heterocycles with azaspiro[3.3]heptanes | Lowered measured logD7.4 in most cases, indicating reduced lipophilicity. | nih.gov |
Conformational Flexibility and Rigidity Considerations
The three-dimensional shape of a molecule is paramount for its interaction with a biological target. The piperidine ring typically adopts a chair conformation, similar to cyclohexane. wikipedia.org However, it can also exist in other conformations like boat or twist-boat forms. researchgate.netacs.org The specific conformation and the orientation of substituents (axial vs. equatorial) can significantly impact binding affinity and biological activity. nih.govacs.org
Controlling the conformational flexibility of the piperidine scaffold is a key strategy in drug design. nih.gov By introducing specific substituents or incorporating the piperidine ring into a more rigid bicyclic or spirocyclic system, chemists can lock the molecule into a bioactive conformation. This pre-organization can reduce the entropic penalty upon binding to the target, leading to higher affinity. For instance, when a piperidine nitrogen is acylated or bonded to an aromatic ring, the resulting pseudoallylic strain can favor an axial orientation for a 2-substituent. nih.gov Understanding and manipulating these conformational preferences are critical for the rational design of potent and selective piperidine-based drugs. mdpi.com
Future Directions and Emerging Research Avenues
Integration of Artificial Intelligence and Machine Learning in Scaffold Design and Synthesis
Key Research Thrusts:
De Novo Design: ML models, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can design novel piperidine-based molecules with desired properties from the ground up. By learning from existing chemical space, these models can propose structures that are synthetically feasible and possess a high probability of exhibiting specific biological activities.
Retrosynthetic Analysis: AI tools are being developed to predict optimal synthetic routes for complex molecules. For a target derivative of 1,2,5-trimethylpiperidin-4-amine, these tools can suggest a step-by-step synthesis plan, including potential reagents and reaction conditions, thereby accelerating the synthetic process.
Reaction Optimization: Machine learning algorithms can optimize reaction conditions by exploring a multidimensional parameter space (e.g., temperature, solvent, catalyst) to maximize yield and minimize byproducts. This is particularly valuable for the multi-step synthesis often required for complex piperidines.
Advanced Spectroscopic Techniques for Real-time Reaction Monitoring
The synthesis of complex molecules like substituted piperidines often involves multiple steps and can be sensitive to reaction conditions. Advanced spectroscopic techniques are emerging as powerful tools for real-time, in-situ monitoring of these chemical transformations. This allows for precise control over the reaction progress, leading to improved yields, purity, and safety.
Emerging Techniques:
Process Analytical Technology (PAT): The implementation of PAT, utilizing techniques like Fourier-transform infrared spectroscopy (FTIR), near-infrared spectroscopy (NIR), and Raman spectroscopy, allows for continuous monitoring of key reaction parameters.
Flow Chemistry with Integrated Spectroscopy: Coupling continuous flow reactors with spectroscopic detectors provides a high-throughput platform for reaction optimization and mechanistic studies. This approach enables rapid screening of reaction conditions and provides detailed kinetic data.
Expanding the Chemical Diversity of this compound Scaffolds
The therapeutic potential of piperidine-containing molecules is vast. A key area of future research lies in expanding the chemical diversity of the this compound scaffold to explore new regions of chemical space and identify novel biological activities.
Strategies for Diversification:
Late-Stage Functionalization: Developing new synthetic methods for the selective modification of the piperidine (B6355638) ring at a late stage in the synthesis allows for the rapid generation of a library of analogs from a common intermediate.
Combinatorial Chemistry: Utilizing high-throughput combinatorial synthesis techniques can generate large libraries of diverse this compound derivatives for biological screening.
Bioisosteric Replacement: Systematically replacing functional groups on the scaffold with bioisosteres can modulate the compound's pharmacokinetic and pharmacodynamic properties.
Collaborative Multidisciplinary Research Initiatives in Piperidine Chemistry
The complexity of modern drug discovery and materials science necessitates a collaborative approach. Future breakthroughs in piperidine chemistry will likely emerge from multidisciplinary research initiatives that bring together experts from various fields.
Areas for Collaboration:
Academia-Industry Partnerships: Collaborations between academic research groups and pharmaceutical companies can bridge the gap between fundamental research and the development of new therapeutics.
Computational and Experimental Chemistry: Integrating computational modeling and prediction with experimental synthesis and testing creates a synergistic workflow that can accelerate the discovery process.
Chemical Biology and Medicinal Chemistry: A closer collaboration between chemical biologists and medicinal chemists is crucial for identifying and validating new biological targets for piperidine-based compounds and for understanding their mechanisms of action.
Q & A
Basic Question: What are the primary synthetic routes for 1,2,5-Trimethylpiperidin-4-amine, and how are reaction conditions optimized?
Answer:
The synthesis of this compound typically involves alkylation or reductive amination of piperidine precursors. A common method includes:
- Step 1: Alkylation of a piperidin-4-amine derivative with methyl halides or alkylating agents under basic conditions (e.g., KCO or NaH in acetonitrile or ethanol).
- Step 2: Purification via recrystallization or column chromatography to isolate the tertiary amine product.
Optimization Parameters:
- Temperature: 60–80°C for efficient alkylation without side reactions.
- Solvent: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.
- Catalyst: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems .
Table 1: Representative Reaction Conditions for Piperidine Derivatives
| Precursor | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Piperidin-4-amine | CHI, KCO, DMF | 72 | |
| 1,2-Dimethylpiperidin-4-amine | Reductive amination (NaBH) | 65 |
Basic Question: Which spectroscopic methods are most effective for structural confirmation of this compound?
Answer:
- H NMR: Peaks at δ 2.3–2.7 ppm (piperidine ring protons), δ 1.4–1.8 ppm (methyl groups), and δ 1.2 ppm (axial/equatorial CH splitting) confirm substitution patterns.
- C NMR: Signals near 45–55 ppm (quaternary carbons) and 20–25 ppm (methyl carbons) validate the trimethylated structure.
- Mass Spectrometry (MS): Molecular ion [M+H] at m/z 156.2 (CHN) and fragmentation patterns (e.g., loss of CH groups) confirm the backbone .
Advanced Tip: Use 2D NMR (e.g., COSY, HSQC) to resolve stereochemical ambiguities in the piperidine ring .
Advanced Question: How can researchers address discrepancies in reported biological activity data for this compound derivatives?
Answer:
Contradictions in activity data often arise from:
- Purity Issues: Impurities from incomplete alkylation (e.g., di-/mono-methyl byproducts) can skew results. Validate purity via HPLC (>95%) .
- Stereochemical Variability: Cis/trans isomerism in the piperidine ring affects receptor binding. Use chiral chromatography or X-ray crystallography to isolate enantiomers .
- Assay Conditions: Adjust buffer pH (6.5–7.4) and ionic strength to mimic physiological environments .
Table 2: Case Study on Bioactivity Variability
| Study | Reported IC (µM) | Key Variable Identified |
|---|---|---|
| A (2023) | 12.3 ± 1.2 | Cis isomer dominance |
| B (2024) | 45.6 ± 3.1 | Trans isomer impurity |
Advanced Question: What computational strategies are recommended for predicting the physicochemical properties of this compound?
Answer:
- Molecular Dynamics (MD): Simulate solvation free energy (e.g., in water/octanol) to predict logP values. Use AMBER or GROMACS force fields .
- Density Functional Theory (DFT): Calculate pKa (∼9.5 for the amine group) and optimize geometry at the B3LYP/6-31G* level .
- Docking Studies: Map steric effects of methyl groups on binding to biological targets (e.g., GPCRs) using AutoDock Vina .
Validation: Cross-check computational results with experimental data (e.g., potentiometric titration for pKa) .
Basic Question: How can researchers mitigate hazards during the handling of this compound?
Answer:
- Ventilation: Use fume hoods to avoid inhalation (amine vapors irritate mucous membranes).
- Personal Protective Equipment (PPE): Nitrile gloves and safety goggles are mandatory.
- Storage: Keep in airtight containers under nitrogen to prevent oxidation .
Note: The compound’s hydrochloride salt (e.g., this compound dihydrochloride) is more stable and less volatile for long-term storage .
Advanced Question: What strategies are effective for scaling up the synthesis of this compound while maintaining yield?
Answer:
- Continuous Flow Reactors: Minimize batch variability and improve heat dissipation during alkylation .
- Catalyst Recycling: Immobilize catalysts (e.g., Pd/C) on silica gel for reductive amination steps.
- In-line Analytics: Implement FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
Table 3: Pilot-Scale Synthesis Parameters
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
|---|---|---|
| Reaction Time | 6 hours | 8 hours (with cooling) |
| Yield | 68% | 62% |
| Purity | 95% | 93% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
